

## Infrared (IR) spectroscopy of o-vanillin oxim

Author: BenchChem Technical Support Team. Date: April 2026

## Compound of Interest

Compound Name:	2-Hydroxy-3-methoxybenzaldehyde oxime
CAS No.:	2169-99-5
Cat. No.:	B1145739

[Get Quote](#)

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of o-Vanillin Oxime

## Authored by a Senior Application Scientist

### Introduction: The Vibrational Fingerprint of a Key Synthetic Intermediate

o-Vanillin oxime (**2-hydroxy-3-methoxybenzaldehyde oxime**) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, polyn ultimate utility are dictated by the precise arrangement of its functional groups: a phenolic hydroxyl, a methoxy ether, and an aldoxime moiety, all posi hydroxyl and methoxy groups relative to the aldoxime introduces significant potential for intramolecular interactions, such as hydrogen bonding, which

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of o-vanillin oxime. By measuri modes of the molecule's covalent bonds. Each functional group possesses characteristic vibrational frequencies, creating a unique spectral "fingerpri o-vanillin oxime, grounded in established spectroscopic principles and experimental data. We will dissect the spectrum to assign key absorption band validated protocol for obtaining high-quality data.

### Molecular Structure and Key Vibrational Modes

The interpretation of the IR spectrum of o-vanillin oxime hinges on understanding its molecular structure and the vibrational modes associated with its

Caption: Molecular structure of o-vanillin oxime highlighting key functional groups.

### Deciphering the IR Spectrum: A Band-by-Band Analysis

The IR spectrum of o-vanillin oxime is rich with information. The analysis below correlates specific absorption bands with their corresponding function the sampling method (e.g., KBr pellet vs. ATR) and intermolecular interactions in the solid state.[3]

#### The Hydroxyl (-OH) Stretching Region (3600 - 3100 $\text{cm}^{-1}$ )

This region is dominated by the stretching vibrations of the two hydroxyl groups: the phenolic -OH and the oxime N-OH. In oximes, the associated O- 3250  $\text{cm}^{-1}$ . [4][5] For o-vanillin oxime, a broad absorption is expected due to extensive intra- and intermolecular hydrogen bonding. The phenolic -OH oxygen, while the oxime's -OH can interact with the nitrogen of a neighboring molecule. This broadening is a key indicator of these interactions and is of non-hydrogen-bonded phenols.

#### The C-H Stretching Region (3100 - 2800 $\text{cm}^{-1}$ )

Two types of C-H stretching vibrations are observed:

- Aromatic C-H Stretch: Aromatic C-H stretching bands typically appear above 3000  $\text{cm}^{-1}$ . These are often of medium to weak intensity.
- Aliphatic C-H Stretch: The methoxy group (-OCH<sub>3</sub>) will exhibit symmetric and asymmetric C-H stretching vibrations between approximately 2950 cr

## The Carbon-Nitrogen Double Bond (-C=N) Stretching Region (1700 - 1600 cm<sup>-1</sup>)

The stretching vibration of the oxime's C=N bond is a highly characteristic and diagnostically important peak. For vanillin oxime, this band has been a definitive confirmation of the conversion of the aldehyde group of o-vanillin into the oxime. This peak is typically of medium to strong intensity.

## The Aromatic C=C Stretching Region (1610 - 1450 cm<sup>-1</sup>)

The benzene ring gives rise to several C=C stretching bands in this region. These absorptions, often appearing as a set of sharp peaks, confirm the presence of an aromatic ring. The bands around 1609 cm<sup>-1</sup> and 1513 cm<sup>-1</sup> are characteristic of aromatic stretching vibrations in vanillin-derived structures.<sup>[2]</sup>

## The Fingerprint Region (< 1400 cm<sup>-1</sup>)

This region contains a complex series of absorptions that are unique to the molecule as a whole. While individual assignments can be challenging, several key features are observed:

- O-H Deformation: The in-plane bending of the O-H groups occurs here, often near 1300 cm<sup>-1</sup>.<sup>[5]</sup>
- C-O Stretching: The stretching of the phenolic C-O and the methoxy C-O bonds will produce strong bands, typically in the 1260-1000 cm<sup>-1</sup> range.
- N-O Stretching: The N-O single bond stretch is a weaker absorption, tentatively assigned to the region around 920-985 cm<sup>-1</sup>.<sup>[2][5]</sup>
- Aromatic C-H Out-of-Plane Bending: These bands, found below 900 cm<sup>-1</sup>, are indicative of the substitution pattern on the aromatic ring.

## Summary of Key IR Absorptions

The following table summarizes the expected quantitative data for the key vibrational modes of o-vanillin oxime.

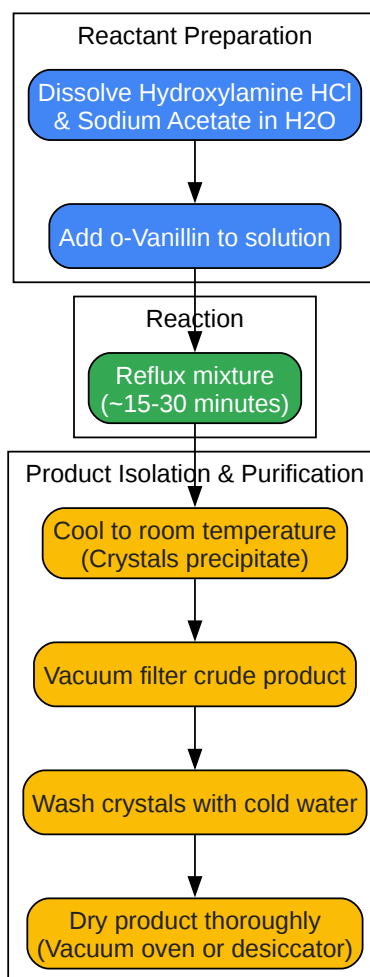
Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
3500 - 3100	Broad, Strong	Phenolic -OH & Oxime N-OH
3100 - 3000	Medium - Weak	Aromatic C-H
2950 - 2850	Medium	Methoxy -CH <sub>3</sub>
~1665	Medium - Strong	Oxime C=N
1610 - 1450	Medium, Sharp	Aromatic Ring
~985	Weak - Medium	Oxime N-O

## Experimental Protocols

To ensure the acquisition of a high-quality, reproducible IR spectrum, a validated experimental protocol is essential. The following sections detail the steps for performing Fourier Transform Infrared (FTIR) spectroscopy.

## Synthesis and Purification of o-Vanillin Oxime

This protocol is based on the well-established condensation reaction between an aldehyde and hydroxylamine hydrochloride.<sup>[2][6][7]</sup>



[Click to download full resolution via product page](#)

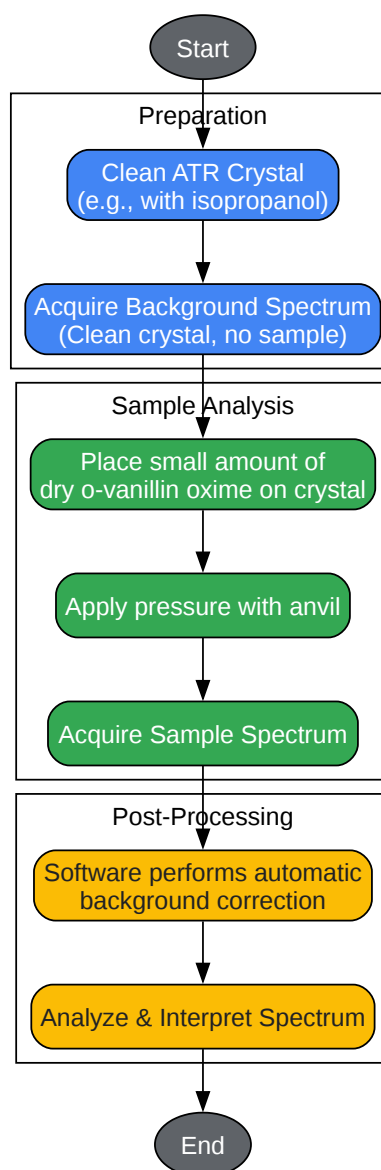
Caption: Experimental workflow for the synthesis of o-vanillin oxime.

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium water. The sodium acetate acts as a base to neutralize the HCl byproduct, which could otherwise degrade the oxime.[7]
- **Addition of Aldehyde:** To this stirring solution, add o-vanillin (1.0 equivalent).
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux for approximately 15-30 minutes. The reaction is typically complete when the sol
- **Crystallization:** Remove the heat source and allow the flask to cool slowly to room temperature. As the solution cools, o-vanillin oxime will precipitat
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
- **Drying:** Dry the purified product thoroughly, preferably in a vacuum oven at a low temperature (~50-60 °C) or in a desiccator. It is critical to ensure t broad, intense O-H absorption in the IR spectrum, potentially obscuring the sample's own hydroxyl features.

## FTIR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique ideal for solid powders.[8]



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
- ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol).
- Background Collection: Acquire a background spectrum. This critical step measures the absorbance of the ambient environment (air, CO<sub>2</sub>, water vapor) and the software automatically subtracts this from the sample spectrum.
- Sample Application: Place a small amount (a few milligrams is sufficient) of the dry, purified o-vanillin oxime powder onto the center of the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, resulting in a high-quality spectrum.<sup>[8]</sup>
- Data Acquisition: Acquire the sample spectrum. Typical acquisition parameters are:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Scans: 16 to 32 scans (co-adding multiple scans improves the signal-to-noise ratio)[8]
- Post-Acquisition: Clean the sample from the ATR crystal. The resulting spectrum should be automatically ratioed against the background, yielding a

## Conclusion and Outlook

Infrared spectroscopy is an indispensable tool for the characterization of o-vanillin oxime. Through the systematic analysis of key absorption bands—aromatic C=C vibrations—researchers can rapidly and reliably confirm the successful synthesis and purity of this valuable compound. The protocols of the synthesis and the spectral analysis, ensuring data integrity and reproducibility. By understanding the causal links between molecular structure and just for routine identification, but as a deeper probe into the chemical environment and intermolecular forces that govern the properties of o-vanillin ox

## References

- Palm, A., & Werbin, H. (1953). The infrared spectra of  $\alpha$  and  $\beta$  oximes. Canadian Journal of Chemistry, 31(10), 1004-1008. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBs5oMKMDO\_r6va2DG3e7Po8JfOz4b68DhMftRMRqRlxG3X51Y8x8ayCx2EyC2x0GAYsJLMIR9ZHRvtUZJxHN6OgzMPgo9\_YL] ]
- Ahluwalia, V., Garg, N., Kumar, B., Walia, S., & Sati, O. P. (2015). Synthesis, antifungal activity and structure-activity relationships of vanillin oxime- [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1MT3wRytQl\_oXMBbAqQpD7JMod5S81Ly8X9BVoJYlQLtizVxtDEW5pCjXXxerJpq5MRJggj3dVhr4cTO4RMBcaLChJLcfp63kp8NqAMILARt-TtffSVsA==] ]
- Patel, K. D., & Patel, K. C. (2013). Preparation and characterization of bio-based terpolymer derived from vanillin oxime, formaldehyde, and p-hydroxy polymeric biomaterials. Polymeric Biomaterials, 62(14), 749-755. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqvvKG9YPyT5eOkzZ78dZ9fZtkKINgIDpEf5o90vh8KtXPnPNgqsZZQVWRh-wHowb9J\_XJbph1atK5aNH5ID1AciJWtBQp3FeQrjd8W6HQWYyI9eff4CehPoHq-IEXiA2auS0P1dK] ]
- National Center for Biotechnology Information. (n.d.). o-Vanillin oxime. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect//1SyedGY0y0q5kGA6AIBRSHsxlXomQjyyQ4UtOpPI6Jftc6vxaQ-lqZZMppqzv6Hi47RBBYZMXj-sdF6e0TA6MBjV9ZcKgZ0J59BMR6zQ68NTg==] ]
- Hadži, D. (1957). The infrared spectra of  $\alpha$  and  $\beta$  oximes. Canadian Journal of Chemistry, 35(5), 453-456. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQGBs5oMKMDO\_r6va2DG3e7Po8JfOz4b68DhMftRMRqRlxG3X51Y8x8ayCx2EyC2x0GAYsJLMIR9ZHRvtUZJxHN6OgzMPgo9\_YL] ]
- Norman, J. J. (1962). Oximes. II. The infrared spectra of some complex oximes. Canadian Journal of Chemistry, 40(8), 1547-1552. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQGqawlvBGNLITpyBBfMC7sRSwar5bwc13sTtT-uyPyL0Is9D45tL1Z3wcr4uSUxKu6fOtrw\_ca8ybONOARzzwH4J9ebpCIPITkb19M] ]
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzX2a6Bk1C0uod\_uriQpP3C-SjjQgwiPzy2drHlgGQWjPQhY-POLz8FU4njtXpGNy0KC-wl14GIFWuEOUg-cLJoPURfgl6NAdewjYJlJr660Zj8h3DXZie\_AvzP8kdVUB2voyq1C0Pika0QMAEdDE88rhA7v4P345W--pzxURo\_Y2j6jzJbt0ptGqzLZwp8s5HyuqR3mZu1nfA==] ]
- Egbadon, E. O., et al. (2022). The Synthesis, Infra-Red Analysis and Antimicrobial Studies of the Schiff Base, Oxime, Hydrazone and Azine of Vanillin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtFEZ6yb0oYUxLn6z4KMPBpsLw7wDQCzpjFgWAAtW1PLjSKg1oRm9dlJiSWP7KdpQxK4\_Wq0NKBhYdFy8kukgKB4eW\_BxiafBu6ZSccqCi7-rZid24\_lhs4EpXY0WNNNGKEqNAzrLiyQyROiCPE=] ]
- Phan, C. M., Hoang, S. A., Vu, S. H., & Yusa, S. (2020). IR absorbance of oxime, showing characteristic bands: 3418  $\text{cm}^{-1}$  (O-H bond) and 1643  $\text{cm}^{-1}$  (C=N bond). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGrnwwEAunZZLU43MC7Y9ENllz-qHvQowt5yEHqR58rUJT4wJ\_63-lgWdtrM0y86ue1FOhDTONG15BzyAqQNJU0hhBntTNxhsheWbJUErnatR2tQGQD\_MYx2iXpzgXkoKSWr52O6-h4Kjw4YEX0TnMqLkbt1bwXgTgWk8hV3BbH0\_ElGRU59AMsoQ23YvABTBzd7nDKW0Az07Omjd3FA==] ]
- Chegg. (2018). Analyze this IR spectra of o-vanillin, identifying key peaks and bonds of functional groups. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQE30BEKJ\_ZC2jVVUMZLHRXNIDwRV538oJ4-d5IWNAlBBWc9DCwIFlnGa4JZAg7q6mhiLnH2Z7A2etVoLj-yRZbi7EQUmyRSm7e25Ke0ILcTlqx\_KxqTFnX13iUjuXD7XwDSMYuJsYZSG9VcKld0akMhxVS0DYfw2m8d1ifNHgNB9GO6cpxjAuwZNxqznD0jwz0RgQoEVmesdAePjOg] ]
- LookChem. (n.d.). o-Vanillin oxime. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV0OZH9ndnChl1X50CHEgBRvEgj4xNXIMn6qVEdYVmqMLbteiqh0tbXvor\_OgdY\_8pNaMUSw6nXvbJOyrgDDLKi7cvAWzu\_Tp] ]
- vibzz lab. (2023, October 22). Vanillyl Oxime : organic synthesis [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/WTG5fZ5q9XJOKBpixssCVkAiR7Ik\_EJJJQKE70Poihr34I33oeX7GJEaUHhFW4I2ZWDIy8n8YntgZqbWJQ5vSEfKEQxbuU98vi4=] ]
- Chemistry Stack Exchange. (2024, January 14). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/RoPKpMGjfu9-sYmBvPiFEIWTbn\_XuGihlTL05V7q77jXYOQ8Zc2CmJltar6xMdq9AiuiLkW2I6UN8Hm0-8xdDaYAGDu-H1Q2j\_5-vfh6B3-eX\_ZQVoUrMQ5\_Gk\_2WmiCuLyw3IAmUZ8POCTMnXpSMUupt\_4\_J1ngNQ3WnUI=] ]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [lookchem.com](https://www.lookchem.com) [lookchem.com]
- 2. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 3. [chemistry.stackexchange.com](https://chemistry.stackexchange.com) [chemistry.stackexchange.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [cdnsiencepub.com](https://pubs.cdnsciencepub.com) [cdnsiencepub.com]
- 6. The Synthesis, Infra-Red Analysis and Antimicrobial Studies of the Schiff Base, Oxime, Hydrazone and Azine of Vanillin [scirp.org]
- 7. [youtube.com](https://www.youtube.com) [youtube.com]
- 8. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- To cite this document: BenchChem. [Infrared (IR) spectroscopy of o-vanillin oxime]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/pdf/o-vanillin-oxime]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

---

[Contact our Ph.D. Support Team for a compatibility check](#)

---